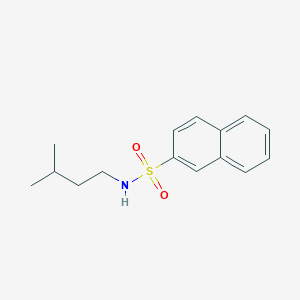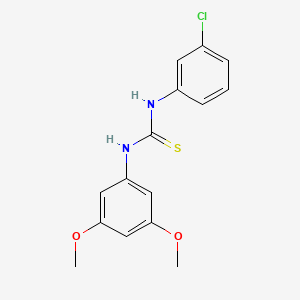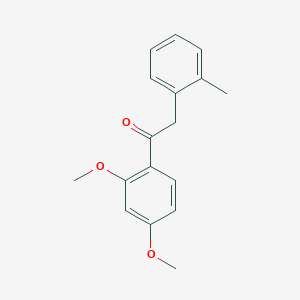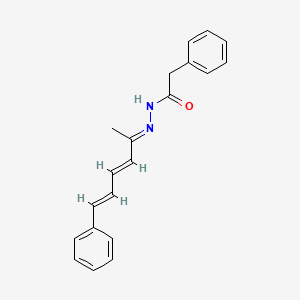
N-(3-methylbutyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutyl)-2-naphthalenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has various applications in the field of science, including its use in biochemical and physiological studies. In
作用机制
The mechanism of action of N-(3-methylbutyl)-2-naphthalenesulfonamide is based on its ability to bind to hydrophobic regions of proteins and other biomolecules. This binding can induce changes in the conformation and function of the target molecule, leading to altered biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been shown to modulate the function of ion channels and transporters, such as the sodium-potassium ATPase. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methylbutyl)-2-naphthalenesulfonamide in lab experiments is its high selectivity for hydrophobic regions of target molecules. This selectivity allows for precise and specific binding, which is crucial in many biochemical and physiological studies. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to many researchers.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity to cells and organisms, which can affect the accuracy and reliability of experimental results. Additionally, the high selectivity of this compound can also limit its applicability in certain studies that require broader binding specificity.
未来方向
There are many future directions for research on N-(3-methylbutyl)-2-naphthalenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to explore its use in developing new diagnostic tools for detecting and monitoring biomolecules in cells and tissues. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.
Conclusion:
In conclusion, this compound is a versatile and valuable compound in scientific research. Its unique properties make it a valuable tool for studying various biochemical and physiological processes. While there are limitations to its use in lab experiments, the potential applications and future directions for research on this compound are vast and promising.
合成方法
The synthesis of N-(3-methylbutyl)-2-naphthalenesulfonamide is typically achieved by reacting 2-naphthalenesulfonyl chloride with 3-methylbutylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through crystallization or column chromatography.
科学研究应用
N-(3-methylbutyl)-2-naphthalenesulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. It has also been used to study the mechanism of action of various enzymes and to investigate the structure and function of membrane proteins. Additionally, this compound has been used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization assays.
属性
IUPAC Name |
N-(3-methylbutyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12(2)9-10-16-19(17,18)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,16H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGXOLLAQZNGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)


![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)

![tert-butyl 4-{5-[(3-methylbutyl)thio]-1,3,4-oxadiazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5860130.png)
